molecular formula C10H15N5 B10902719 N,N-Bis[(1-methyl-1H-pyrazol-5-YL)methyl]amine

N,N-Bis[(1-methyl-1H-pyrazol-5-YL)methyl]amine

Cat. No.: B10902719
M. Wt: 205.26 g/mol
InChI Key: XTPAYHUEJFDYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis[(1-methyl-1H-pyrazol-5-YL)methyl]amine is a compound that belongs to the class of bis(pyrazolyl)methanes. These compounds are characterized by the presence of two pyrazole rings attached to a central amine group. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of N,N-Bis[(1-methyl-1H-pyrazol-5-YL)methyl]amine can be achieved through several synthetic routes. One common method involves the one-pot pseudo three-component reaction of 3-methyl-5-pyrazolone derivatives and aldehydes. Another approach is the one-pot pseudo five-component reaction of β-keto esters, hydrazines, and aldehydes . These reactions typically require specific catalysts and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

N,N-Bis[(1-methyl-1H-pyrazol-5-YL)methyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N,N-Bis[(1-methyl-1H-pyrazol-5-YL)methyl]amine has several scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to form complexes with metal ions. In biology, it has been studied for its potential as an antimicrobial and anticancer agent. In medicine, it is explored for its potential therapeutic properties. In industry, it is used as a chelating agent and in the synthesis of other complex organic molecules .

Mechanism of Action

The mechanism of action of N,N-Bis[(1-methyl-1H-pyrazol-5-YL)methyl]amine involves its interaction with specific molecular targets and pathways. As a ligand, it can form stable complexes with metal ions, which can then interact with biological molecules and pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

N,N-Bis[(1-methyl-1H-pyrazol-5-YL)methyl]amine can be compared with other similar compounds, such as bis(pyrazolyl)methane derivatives. These compounds share similar structural features but may differ in their specific biological activities and applications. For example, some bis(pyrazolyl)methane derivatives have been found to exhibit stronger antimicrobial or anticancer activities compared to this compound .

Similar Compounds::

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C10H15N5/c1-14-9(3-5-12-14)7-11-8-10-4-6-13-15(10)2/h3-6,11H,7-8H2,1-2H3

InChI Key

XTPAYHUEJFDYOK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=NN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.